molecular formula C12H6F3N3O2 B2823783 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid CAS No. 956742-33-9

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid

Cat. No.: B2823783
CAS No.: 956742-33-9
M. Wt: 281.194
InChI Key: VCDWGWVEFQAOLH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid include other pyrazole derivatives with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:

These comparisons highlight the uniqueness of this compound in terms of its trifluoromethyl group, which imparts distinct properties and applications .

Biological Activity

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid (CAS 956742-33-9) is a synthetic compound with significant biological activity, particularly in the field of antimicrobial research. Its unique structure, characterized by the presence of a trifluoromethyl group and a cyano moiety, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The empirical formula of this compound is C12H6F3N3O2, with a molecular weight of 281.19 g/mol. The compound is synthesized through a multi-step process involving the attachment of the benzenecarboxylic acid moiety to the pyrazole framework under specific reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The compound exhibits low MIC values, indicating high efficacy against these pathogens. For instance, in a study involving pyrazole derivatives, compounds similar to this compound demonstrated MIC values as low as 0.78 μg/ml against S. aureus, showcasing their potential as effective antibacterial agents .

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

  • Inhibition of Macromolecular Synthesis : The compound disrupts bacterial cell function by inhibiting essential macromolecular synthesis processes.
  • Biofilm Disruption : It has been shown to significantly inhibit biofilm formation and even eliminate preformed biofilms at effective concentrations, outperforming traditional antibiotics like vancomycin .
  • Resistance Development : Studies indicate a low tendency for bacteria to develop resistance against this compound, making it a promising candidate for treating resistant infections .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Study on Antimicrobial Efficacy

A study published in MDPI detailed the synthesis and testing of various pyrazole derivatives, including this compound. The results demonstrated that these compounds effectively inhibited the growth of multiple bacterial strains with minimal toxicity to human cells .

In Vivo Toxicity Assessment

In vivo studies using murine models showed that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers and histological evaluations . This suggests a favorable safety profile for further development.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented in Table 1.

Compound NameMIC (μg/ml)Target BacteriaBiofilm Inhibition
This compound0.78Staphylococcus aureusYes
3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid3.125Enterococcus faecalisModerate
4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid>10E. coliNo

Properties

IUPAC Name

4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWGWVEFQAOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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